molecular formula C8H5Cl2FO B13081371 2',3'-Dichloro-4'-fluoroacetophenone

2',3'-Dichloro-4'-fluoroacetophenone

Cat. No.: B13081371
M. Wt: 207.03 g/mol
InChI Key: ZAQQAYNFZDNBPA-UHFFFAOYSA-N
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Description

2',3'-Dichloro-4'-fluoroacetophenone is a fluorinated and chlorinated aromatic ketone that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds in this chemical class are critically valuable for constructing more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. As a synthon, its reactive carbonyl and strategically placed halogen atoms allow for further functionalization through various cross-coupling reactions and nucleophilic substitutions. Related dichloro-fluoroacetophenone isomers are documented as key intermediates in the synthesis of pharmaceutical compounds such as fluvastatin, a cholesterol-lowering agent, and the pesticide epoxiconazole . The presence of both chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

1-(2,3-dichloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3

InChI Key

ZAQQAYNFZDNBPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,3’-Dichloro-4’-fluoroacetophenone .

Industrial Production Methods

Industrial production of 2’,3’-Dichloro-4’-fluoroacetophenone often involves large-scale synthesis using similar methods as described above. The process includes purification steps such as melt crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’-Dichloro-4’-fluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key properties and applications of 2',3'-Dichloro-4'-fluoroacetophenone and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound Not provided C₈H₅Cl₂FO 206.03 Enantioselective reduction; potential antifungal applications
3'-Chloro-4'-fluoroacetophenone 2923-66-2 C₈H₆ClFO 172.58 Antifungal chalcone synthesis; metabolic studies
2-Chloro-4'-fluoroacetophenone 456-04-2 C₈H₆ClFO 172.58 Oxidation side product; reagent in organic synthesis
4'-Fluoroacetophenone Not provided C₈H₇FO 138.14 Catalytic reactions; olfactory/agonist studies
2',4'-Difluoroacetophenone Not provided C₈H₆F₂O 156.13 Triazolium synthesis; fragrance/flavor applications
2-Bromo-4'-fluoroacetophenone 403-29-2 C₈H₆BrFO 217.04 Oxicam analog synthesis
2,2',4'-Trichloroacetophenone 4252-78-2 C₈H₅Cl₃O 223.48 Life sciences research

Reactivity and Electronic Effects

  • This compound: The dual chlorine substituents increase electron-withdrawing effects, polarizing the ketone group and enhancing reactivity in reductions (e.g., enantioselective catalysis) . The fluorine at 4' further stabilizes intermediates via resonance.
  • 3'-Chloro-4'-fluoroacetophenone: A single chlorine reduces steric hindrance compared to the dichloro analog, facilitating Claisen-Schmidt condensations to form antifungal chalcones .
  • 2-Chloro-4'-fluoroacetophenone: The 2'-chlorine creates steric hindrance, making it less reactive in nucleophilic attacks but a common side product in benzyl alcohol oxidations .
  • 4'-Fluoroacetophenone: Lacking chlorine, it exhibits lower electrophilicity, resulting in slower conversion rates in catalytic reactions (e.g., 65% conversion after 16 hours at 50°C) .

Research Findings and Trends

  • Electronic Effects: Halogen position (e.g., 2' vs. 3' chlorine) significantly impacts reaction pathways. For example, 3'-chloro-4'-fluoroacetophenone forms chalcones, while 2-chloro-4'-fluoroacetophenone is a side product in oxidations .
  • Sustainability: Eco-friendly synthesis methods for fluorinated acetophenones are emerging, emphasizing green chemistry principles .

Biological Activity

2',3'-Dichloro-4'-fluoroacetophenone is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Chemical Formula: C9H6Cl2FO
Molecular Weight: 221.05 g/mol
IUPAC Name: this compound

The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, which are known to influence its biological interactions significantly.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

In vivo studies have indicated that the compound exhibits anti-inflammatory effects. In a model of induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to control groups.

Case Study: Paw Edema Model

  • Dosage: 50 mg/kg body weight
  • Control Group: Saline
  • Results:
    • Control Group Swelling: 5.0 ± 0.5 mm
    • Treated Group Swelling: 2.5 ± 0.3 mm

This reduction indicates the compound's potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
  • Membrane Disruption: Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.
  • Receptor Interaction: The presence of halogen substituents may enhance binding affinity to specific biological targets, influencing pain pathways.

Research Findings and Future Directions

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